

andrographolide pharmacokinetics absorption and metabolism

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Andrographoside

CAS No.: 82209-76-5

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Experimental Models for Pharmacokinetic Studies

Researchers use specific in vitro, in vivo, and in silico models to study andrographolide's absorption and metabolism.

- In Vitro Models
 - **Cell-Based Permeability Studies:** Utilized to investigate the role of efflux transporters like P-glycoprotein [1].
 - **Metabolic Stability in S9 Fractions/Hepatocytes:** Incubation of andrographolide with intestinal or liver S9 fractions, hepatocytes, or specific recombinant enzymes to identify metabolites and metabolic pathways [2].
- In Vivo Models
 - **Pharmacokinetic Studies in Rats:** Common model where blood/plasma drug concentration is measured over time after intravenous and oral administration to calculate key parameters including AUC (Area Under the Curve), C_{max} (Maximum Concentration), T_{max}, and absolute bioavailability [2].
- In Silico Models
 - **ADME Prediction Software:** Tools like DataWarrior and SwissADME predict physicochemical properties and drug-likeness based on Lipinski's Rule of Five [3] [4]. These tools help screen

and design derivatives with improved properties.

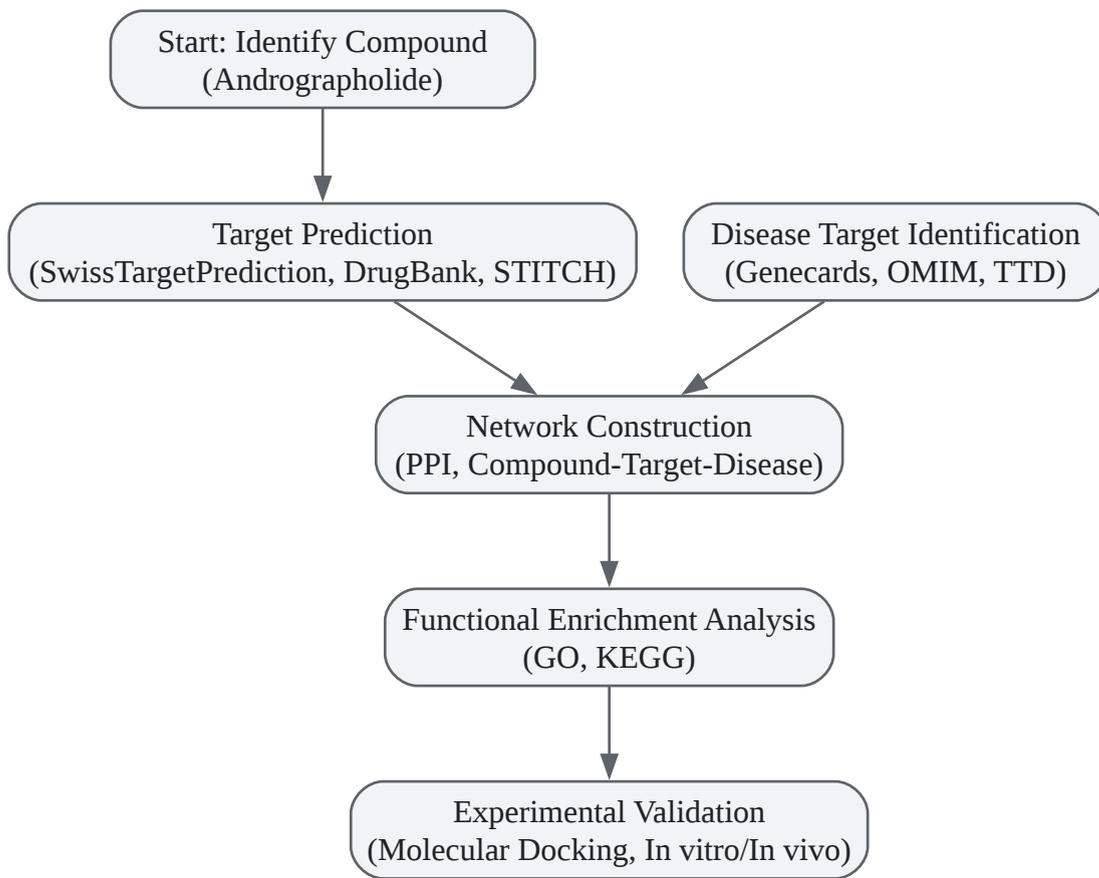
Formulation Strategies to Enhance Bioavailability

Advanced formulation strategies aim to overcome the solubility and permeability limitations of andrographolide.

Strategy	Description	Key Findings
Self-Microemulsifying Drug Delivery Systems (SMEDDS)	Lipid-based formulations that form fine oil-in-water microemulsion in the gut.	Significantly increased dissolution and absorption; one study showed a 26-fold higher AUC for pelletized SMEDDS vs. unformulated extract [2].
Biocompatible Microemulsions (BMAP)	Oil/water/co-surfactant systems to solubilize the drug.	Showed 1.41 to 6.30-fold greater AUC compared to ethanol extraction [2].
Nano-Engineered Systems	Encapsulation in polymeric nanoparticles (e.g., PLGA) or nanophytosomes.	Enhances cellular delivery and provides sustained release; improves biocompatibility and targets specific tissues like the liver [2] [5].
Structural Analogues & Derivatives	Chemical modification of the andrographolide structure.	Aims to improve metabolic stability and potency. 14-acetyl and 3,19-isopropylidene derivatives showed increased analgesic effects in animal models [6].

Pharmacological Mechanisms and Metabolic Pathways

Andrographolide's activity is linked to its interaction with multiple protein targets and signaling pathways, which are often studied using network pharmacology. The diagram below outlines the workflow for identifying these complex mechanisms.



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Network pharmacology workflow for andrographolide research

Key interactions and pathways identified through these methods include:

- Key Molecular Targets:
 - **Transcription Factors:** Acts as an irreversible antagonist of **NF-κB** and **AP-1**, modulating inflammation and immune responses [5].
 - **Enzymes:** Non-ATP competitive inhibitor of **Glycogen Synthase Kinase-3β (GSK-3β)** [7] and binds to **Cyclooxygenase-2 (COX-2)** [4].
 - **Mitochondrial Proteins:** Targets the **Voltage-Dependent Anion Channel (VDAC)**, affecting mitochondrial function and activating anti-tumor immunity [8].
- Key Signaling Pathways:
 - **cGAS-STING Pathway:** Andrographolide-induced mitochondrial stress leads to oxidized mitochondrial DNA release, activating this pathway and triggering anti-tumor immunity [8].

- **PI3K-Akt & JAK-STAT Pathways:** Network pharmacology studies suggest andrographolide influences these pathways in cancer and asthma [9] [3].
- **Nrf2 Activation:** Andrographolide binds to adenosine A2 α receptor, inactivates GSK-3 β , and promotes Nrf2 translocation to the nucleus, activating antioxidant gene expression [10].

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To cite this document: Smolecule. [andrographolide pharmacokinetics absorption and metabolism]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b618570#andrographolide-pharmacokinetics-absorption-and-metabolism>]

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